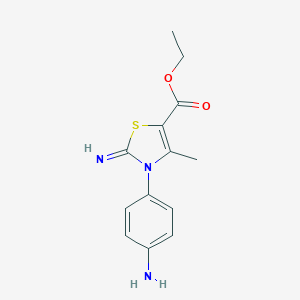![molecular formula C15H23N3O2 B262457 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide, also known as HPPPA, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
科学的研究の応用
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its various applications in scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the proliferation of cancer cells.
作用機序
The mechanism of action of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has also been found to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in various tissues. 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various tissues. Additionally, 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, making it a potential candidate for the treatment of various diseases. Additionally, 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been found to exhibit low toxicity and good bioavailability, making it a safe and effective compound for use in lab experiments. However, one of the main limitations of using 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for research on 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide. One area of research could focus on the development of novel derivatives of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide that exhibit improved efficacy and lower toxicity. Additionally, future research could focus on the use of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanism of action of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide is a piperazine derivative that has been extensively studied for its various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has the potential to be a valuable compound for the treatment of various diseases, and further research is needed to fully understand its potential.
合成法
The synthesis of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide can be achieved using various methods, including the reaction of N-phenylglycine with 3-chloropropanol in the presence of piperazine, followed by the addition of sodium hydroxide and acetic anhydride. Another method involves the reaction of N-phenylglycine with 3-hydroxypropylpiperazine in the presence of acetic anhydride and pyridine. Both of these methods have been reported to yield 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in high yields and purity.
特性
製品名 |
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide |
|---|---|
分子式 |
C15H23N3O2 |
分子量 |
277.36 g/mol |
IUPAC名 |
2-[4-(3-hydroxypropyl)piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C15H23N3O2/c19-12-4-7-17-8-10-18(11-9-17)13-15(20)16-14-5-2-1-3-6-14/h1-3,5-6,19H,4,7-13H2,(H,16,20) |
InChIキー |
TYHNAJXHHVXGGV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CC(=O)NC2=CC=CC=C2 |
正規SMILES |
C1CN(CCN1CCCO)CC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)

![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)